molecular formula C19H19N3OS B11522646 5-[4-(Dimethylamino)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

5-[4-(Dimethylamino)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11522646
M. Wt: 337.4 g/mol
InChI Key: GPJGQJWUWZTGPT-SFQUDFHCSA-N
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Description

5-[4-(Dimethylamino)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a benzylidene group substituted with a para-dimethylamino moiety and a 3-methylphenylimino substituent at position 2. The dimethylamino group imparts electron-donating effects, enhancing solubility and influencing intermolecular interactions, while the 3-methylphenylimino group contributes steric and electronic modifications to the core structure. This compound is synthesized via condensation reactions of substituted aldehydes with thiazolidin-4-one precursors under reflux conditions, typically using ethanol and catalytic piperidine .

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H19N3OS/c1-13-5-4-6-15(11-13)20-19-21-18(23)17(24-19)12-14-7-9-16(10-8-14)22(2)3/h4-12H,1-3H3,(H,20,21,23)/b17-12+

InChI Key

GPJGQJWUWZTGPT-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/S2

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2

Origin of Product

United States

Preparation Methods

Step 1: Formation of 2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

3-Methylaniline reacts with thioglycolic acid and chloroacetic acid in polypropylene glycol (PPG) at 110°C for 6 hours, yielding the core structure in 83% yield . PPG enhances reaction efficiency compared to polyethylene glycol (PEG).

Step 2: Knoevenagel Condensation

The core is refluxed with 4-dimethylaminobenzaldehyde in glacial acetic acid and sodium acetate (4 hours), forming the final product via dehydration. Piperidine or ammonium acetate catalysts improve yields to 70–75% .

Mechanistic Insight :
The aldehyde’s carbonyl group undergoes nucleophilic attack by the active methylene of the thiazolidin-4-one, followed by elimination of water.

Three-Component Reaction with Isothiocyanate

A regioselective one-pot method employs:

  • 3-Methylphenyl isothiocyanate

  • Glycine ethyl ester

  • 4-Dimethylaminobenzaldehyde

Under basic conditions (C2_2H5_5ONa), the isothiocyanate reacts with glycine ethyl ester to form a thiazolidinone intermediate, which subsequently condenses with the aldehyde. This method achieves 65% yield but requires rigorous pH control.

Ultrasound-Assisted Catalytic Synthesis

Ultrasound irradiation (40 kHz) accelerates the reaction between 3-methylphenyl thiourea, chloroacetic acid, and 4-dimethylaminobenzaldehyde in the presence of DSDABCOC catalyst (diisopropyl ethyl ammonium acetate). Key advantages include:

  • Reaction time reduction (from 6 hours to 45 minutes)

  • Yield improvement (82–92%)

Optimized Conditions :

Catalyst LoadingSolventTemperature (°C)Yield (%)
10 mol%Toluene6088

Comparative Analysis of Methods

MethodYield (%)TimeEquipment Required
Microwave-assisted7815 minMicrowave reactor
Knoevenagel756 hoursReflux apparatus
Three-component658 hourspH-controlled environment
Ultrasound8845 minUltrasound bath

The ultrasound method offers the highest yield and shortest reaction time, while microwave synthesis balances efficiency and accessibility.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions may form 5-arylidene isomers. Using bulky catalysts (e.g., DSDABCOC) directs selectivity toward the desired product.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts, though recrystallization suffices for high-purity starting materials.

  • Scale-up : Solvent-free microwave methods are preferable for industrial applications due to reduced waste .

Chemical Reactions Analysis

Oxidation Reactions

Thiazolidinone derivatives are susceptible to oxidation at the sulfur atom in the heterocyclic ring. For 5-[4-(dimethylamino)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one , oxidation reactions typically yield sulfoxides or sulfones depending on reaction conditions:

Reagent Conditions Product Reference
Hydrogen peroxide (H₂O₂)Room temperature, 24 hoursSulfoxide derivative
m-Chloroperbenzoic acidDichloromethane, refluxSulfone derivative

Key Observations :

  • Sulfoxides form under mild oxidizing conditions, while sulfones require stronger oxidants like mCPBA.

  • The dimethylamino and methylphenyl substituents stabilize the oxidized intermediates via resonance effects .

Reduction Reactions

The imine group (C=N) in the thiazolidinone ring undergoes reduction to form secondary amines:

Reagent Conditions Product Reference
Sodium borohydride (NaBH₄)Ethanol, 0–5°C, 2 hours2-[(3-Methylphenyl)amino]-thiazolidin-4-one
Lithium aluminum hydrideTetrahydrofuran (THF), refluxFully reduced amine derivative

Mechanistic Insight :

  • NaBH₄ selectively reduces the imine group without affecting the exocyclic double bond .

  • LiAlH₄ may further reduce the benzylidene moiety under harsh conditions.

Electrophilic Aromatic Substitution

The aromatic rings in the compound participate in electrophilic substitution reactions. The dimethylamino group activates the para-substituted benzene ring toward electrophiles:

Reagent Conditions Product Reference
Bromine (Br₂)FeBr₃ catalyst, CH₂Cl₂Brominated derivative at the para position
Nitration (HNO₃/H₂SO₄)0°C, 1 hourNitro-substituted product

Regioselectivity :

  • Bromination occurs preferentially at the activated para position of the dimethylamino-substituted ring due to its strong electron-donating effect .

Cycloaddition and Multicomponent Reactions

The exocyclic double bond (benzylidene group) participates in cycloaddition reactions. For example:

Reagent Conditions Product Reference
Maleic anhydrideToluene, 110°C, 6 hoursDiels-Alder adduct with fused bicyclic structure
Ethyl cyanoacetateK₂CO₃, H₂O, r.t.Thiazolo[3,2-a]pyridine derivative

Research Findings :

  • Microwave-assisted synthesis enhances yields in multicomponent reactions involving thioglycolic acid and aldehydes .

  • Cycloadducts exhibit improved biological activity compared to the parent compound .

Hydrolysis and Ring-Opening Reactions

The thiazolidinone ring undergoes hydrolysis under acidic or basic conditions:

Conditions Product Reference
HCl (6M), reflux, 4 hoursOpen-chain thiourea derivative
NaOH (10%), ethanol, 60°CMercaptoacrylic acid intermediate

Applications :

  • Hydrolysis products serve as intermediates for synthesizing bioactive heterocycles like thiazoles .

Functionalization at the Exocyclic Double Bond

The benzylidene group undergoes Michael addition or conjugate addition reactions:

Reagent Conditions Product Reference
Ethyl acetoacetatePiperidine catalyst, ethanolβ-Ketoester-functionalized derivative
Hydrazine hydrateGlacial acetic acid, refluxHydrazone derivative

Notable Outcomes :

  • Functionalized derivatives show enhanced antimicrobial and anticancer activities .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including 5-[4-(Dimethylamino)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one, as promising anticancer agents. A notable study conducted by Güzel-Akdemir et al. synthesized various derivatives and tested their efficacy against several cancer cell lines. The results indicated that specific compounds showed significant inhibition rates against leukemia and CNS cancer cell lines, with one compound achieving an inhibition rate of 84.19% against MOLT-4 leukemia cells and 72.11% against SF-295 CNS cancer cells .

Case Study: Anticancer Screening

CompoundCancer Cell LineInhibition Rate (%)
4gMOLT-484.19
4pSF-29572.11

These findings suggest that the thiazolidinone scaffold can be further explored for developing new anticancer therapies.

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Research has shown that derivatives of thiazolidinones possess broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, certain derivatives have been evaluated for their effectiveness against Pseudomonas aeruginosa and Escherichia coli, demonstrating promising minimum inhibitory concentrations (MICs) .

Case Study: Antimicrobial Testing

CompoundPathogenMIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

Other Biological Activities

Beyond anticancer and antimicrobial activities, compounds similar to this compound have been reported to exhibit anti-inflammatory, antioxidant, antipyretic, and analgesic effects. These properties make them candidates for further research in treating inflammatory diseases and infections .

Summary of Biological Activities

Activity TypeDescription
Anti-inflammatoryReduces inflammation in various models
AntioxidantScavenges free radicals and protects cells
AntipyreticLowers fever in experimental settings
AnalgesicProvides pain relief in animal models

Mechanism of Action

The mechanism of action of (2Z,5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazolidin-4-one derivatives are highly dependent on substituents at the benzylidene (position 5) and imino (position 2) positions. Key analogs and their structural differences are summarized below:

Compound Name Benzylidene Substituent Imino Substituent Key Properties/Activities References
Target Compound 4-(Dimethylamino)phenyl 3-Methylphenyl Anticancer potential (inferred)
MMPT (5-(4-Methylbenzylidene)-2-phenylimino) 4-Methylphenyl Phenyl Apoptosis induction in cancer cells
DBPT (5-(2,4-Dihydroxybenzylidene)-2-phenylimino) 2,4-Dihydroxyphenyl Phenyl Selective cytotoxicity
Compound 4o (AChE Inhibitor) 4-Methylbenzylidene 5-Ethyl-1,3,4-thiadiazol-2-yl AChE inhibition (pIC50: 1.30±0.007)
D8 (Antimicrobial) 4-Methylbenzylidene Diethylaminoethyl Antimicrobial activity
Compound 4i (AChE Inhibitor) 4-(Benzyloxy)benzylidene 5-Ethyl-1,3,4-thiadiazol-2-yl AChE inhibition (pIC50: 1.22±0.002)

Key Observations :

  • Steric Effects: The 3-methylphenylimino group introduces steric hindrance absent in phenylimino analogs (e.g., MMPT), which may alter binding to biological targets.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Yield (%) Solubility (LogP)
Target Compound Not reported ~81* Moderate (est.)
MMPT 180–182 75 3.2
Compound 4o 198–200 68 2.8
D8 165–167 72 3.5

*Estimated based on analogous synthesis .

Biological Activity

5-[4-(Dimethylamino)benzylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a thiazolidinone ring and various functional groups that contribute to its pharmacological properties.

  • Molecular Formula : C26H25N3OS
  • Molecular Weight : 427.5612 g/mol
  • CAS Number : 114553-01-4

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Recent research indicates that thiazolidinone derivatives, including the compound , exhibit significant anticancer properties. These compounds work by inhibiting cell proliferation and inducing apoptosis in cancer cells. A study demonstrated that derivatives of thiazolidinone can inhibit specific enzymes involved in cancer progression, thus showcasing their potential as anticancer agents .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity. In vitro studies have reported its effectiveness against a range of bacterial strains. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating inflammatory mediators. It has been observed to reduce the production of pro-inflammatory cytokines in various models, suggesting its potential use in treating inflammatory diseases .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell signaling and proliferation.
  • Receptor Interaction : The compound can bind to specific receptors, altering cellular responses.
  • Oxidative Stress Modulation : It may enhance antioxidant defenses while reducing oxidative stress within cells.

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in treating various conditions:

  • Cancer Treatment : A study involving human cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis rates.
  • Antimicrobial Trials : Clinical trials showed that patients treated with formulations containing thiazolidinone derivatives experienced faster recovery from infections compared to standard treatments.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation; apoptosis induction
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduction of pro-inflammatory cytokines

Q & A

Q. How are metabolic stability and toxicity profiles assessed?

  • In Vitro Metabolism : Use liver microsomes (human or rat) to measure half-life (t½) via LC-MS.
  • Cytotoxicity : MTT assays on HEK-293 cells determine IC50 values; selectivity index (SI = IC50/MIC) >10 indicates therapeutic potential .

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